1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2 . CDK2 inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2, a potential target of this compound, plays a crucial role in the cell cycle . Inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, which are essential for cell cycle progression. Additionally, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a CDK2 inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its overall efficacy and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of this compound in clinical settings.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s activity is influenced by its ability to localize to specific compartments within the cell, which is facilitated by targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s function and therapeutic efficacy.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL has several scientific research applications, including:
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-D]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: A compound with a slightly different structure but comparable inhibitory effects on CDK2.
The uniqueness of this compound lies in its specific molecular configuration, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSZKZHCNWJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349728 | |
Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314021-93-7 | |
Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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